Betti base hydrochloride

Description

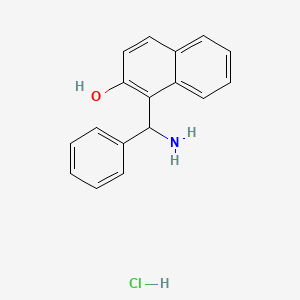

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

1-[amino(phenyl)methyl]naphthalen-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO.ClH/c18-17(13-7-2-1-3-8-13)16-14-9-5-4-6-12(14)10-11-15(16)19;/h1-11,17,19H,18H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRQUQNDKNZOGPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219897-32-2 | |

| Record name | Betti base hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219897322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BETTI BASE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O08P0V52W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Betti Base Hydrochloride and Derivatives

Classical Betti Reaction and its Adaptations

The classical Betti reaction, first reported by Mario Betti in the early 20th century, is a cornerstone for the synthesis of Betti bases. nih.govrecentscientific.com It is considered a variation of the Mannich reaction where 2-naphthol (B1666908) acts as the carbon nucleophile, reacting with an aldehyde and an amine. rsc.orgwikipedia.org The initial product, an aminobenzylnaphthol, can then be converted to its hydrochloride salt. Over the years, numerous adaptations to the classical method have been developed to improve yields, expand the substrate scope, and introduce stereoselectivity.

The hallmark of the Betti reaction is its one-pot, three-component nature, which provides an atom-economical and efficient pathway to complex molecules from simple starting materials. researchgate.netscielo.br This approach typically involves the condensation of a naphthol, an aldehyde, and an amine.

The quintessential Betti reaction involves the condensation of 2-naphthol, an aromatic aldehyde (like benzaldehyde), and ammonia (B1221849). nih.govrsc.org The reaction proceeds through the in-situ formation of an imine from the aldehyde and ammonia, which is then attacked by the electron-rich 2-naphthol at the C1 position. fupress.net The resulting aminobenzylnaphthol is often referred to as the "Betti base". wikipedia.org

Initially, Betti reported that the reaction of 2-naphthol with two equivalents of benzaldehyde (B42025) and an ethanolic solution of ammonia resulted in a high yield of the intermediate product, which exists in equilibrium between an imine and an oxazine (B8389632) form. nih.govsci-hub.se This intermediate is then treated with hydrochloric acid to yield the Betti base hydrochloride salt. nih.govsci-hub.se

Various modifications to this classical procedure have been explored. For instance, different catalysts have been employed to enhance the reaction efficiency. L-proline has been used as a catalyst for the reaction of 2-naphthol, aromatic aldehydes, and piperidine (B6355638) under solvent-free conditions, affording the corresponding Betti bases in high yields. rsc.org Similarly, bismuth(III) chloride has been shown to be an effective catalyst for the synthesis of aminonaphthols from naphthols, 2-bromobenzaldehydes, and cyclic secondary amines. rsc.org The use of nanocrystalline magnesium oxide in aqueous conditions has also been reported as an eco-friendly approach for the synthesis of Betti bases from aldehydes and aliphatic amines. nih.gov

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2-Naphthol, Benzaldehyde, Ammonia | Ethanolic solution | 1-(α-aminobenzyl)-2-naphthol intermediate | 91 | nih.gov |

| 2-Naphthol, Aromatic Aldehydes, Piperidine | L-proline (20 mol%), solvent-free, 70 °C | 1-(aryl(piperidin-1-yl)methyl)naphthalen-2-ol derivatives | 90-96 | rsc.org |

| Naphthols, 2-Bromobenzaldehydes, Cyclic Secondary Amines | BiCl₃ (7.5 mol%), solvent-free, 80 °C | Aminonaphthols | 85-93 | rsc.org |

| 2-Naphthol, Aldehydes, Aliphatic Amines | Nanocrystalline MgO, aqueous, room temp. | 1-(α-aminoalkyl)naphthols | 78-92 | nih.gov |

The scope of the Betti reaction has been significantly expanded by utilizing a wide array of naphthol and amine substrates. While 2-naphthol is the most common starting material, other naphthols such as 1-naphthol (B170400) and substituted naphthols have also been successfully employed. scielo.brrsc.org

The choice of the amine component is particularly versatile. Instead of ammonia, various primary and secondary amines, including aromatic, heteroaromatic, aliphatic, and cyclic amines, have been used. nih.govrsc.org For example, the reaction can be carried out with primary aromatic amines to produce N-aryl aminobenzylnaphthols. wikipedia.org Secondary amines, such as dimethylamine (B145610) and piperidine, have also been used to synthesize the corresponding N,N-dialkylated Betti bases. nih.gov

Research has shown that the reaction of 2-naphthol, aromatic aldehydes, and 2-aminobenzothiazole (B30445) can produce 1-(benzothiazolylamino)methyl-2-naphthols in good yields. rsc.org Furthermore, a catalyst-free synthesis of Betti base derivatives has been achieved through the condensation of 2-aminopyrimidine (B69317) derivatives, salicylaldehyde, and various naphthols. rsc.org However, it has been noted that some reactions are not successful with aromatic amines, which may be attributed to their lower nucleophilicity compared to aliphatic amines. nih.govrsc.org

| Naphthol Substrate | Aldehyde Substrate | Amine Substrate | Product Type | Reference |

| 2-Naphthol | Aromatic Aldehydes | 2-Aminobenzothiazole | 1-(Benzothiazolylamino)methyl-2-naphthols | rsc.org |

| 2-Naphthol, 1-Naphthol, 2,7-Naphthalenediol, 2,3-Naphthalenediol | Salicylaldehyde | 2-Aminopyrimidine derivatives | Aminonaphthols | rsc.org |

| 2-Naphthol | Benzaldehyde | Dimethylamine, Piperidine | N,N-Dialkylated Betti bases | nih.gov |

| Deoxy-isoequilenine (steroidal 2-naphthol analogue) | 2-Methoxybenzaldehyde, 2-Pyridinecarboxaldehyde | (S)-(-)-1-Phenylethan-1-amine, (S)-(-)-1-(Naphthalen-2-yl)ethan-1-amine | Chiral aminomethylnaphthols | scielo.br |

The final step in the preparation of this compound involves the hydrolysis of the intermediate formed during the condensation reaction, followed by salt formation.

The classical method for obtaining the Betti base from the oxazine intermediate involves hydrolysis with hydrochloric acid. sci-hub.se This process typically involves refluxing the intermediate in an aqueous solution of hydrochloric acid. rsc.org The acid cleaves the oxazine ring, liberating the aminobenzylnaphthol, which then forms the hydrochloride salt. This traditional method has been widely used in the synthesis of various Betti base hydrochlorides. sci-hub.sersc.org For instance, after the initial condensation, the resulting mixture can be treated with hydrochloric acid to precipitate the desired this compound salt in high yield. sci-hub.sersc.org

While effective, the traditional hydrochloric acid hydrolysis can sometimes be harsh. An improved procedure utilizing trifluoroacetic acid (TFA) has been developed. rsc.orgthieme-connect.com This method allows the hydrolysis to be carried out under milder conditions, for example, at 50 °C in a mixture of dichloromethane (B109758) and water, leading to an improved yield of the racemic Betti base trifluoroacetate (B77799) (up to 96%). rsc.orgthieme-connect.comresearchgate.net The Boc (tert-butyloxycarbonyl) protecting group, sometimes used in Betti reactions, can also be removed with trifluoroacetic acid to yield the desired amine. rsc.org This milder approach is particularly beneficial for the synthesis of enantiomerically pure Betti bases, as it can be followed by an efficient resolution step. rsc.orgthieme-connect.com

Hydrolysis of Intermediates for Hydrochloride Salt Formation

Modern Synthetic Protocols and Green Chemistry Approaches

Contemporary research in the synthesis of Betti bases has been driven by the need for more environmentally friendly and efficient methods. This has led to the exploration of various catalytic systems and reaction conditions that align with the principles of green chemistry, such as the use of safer solvents, reduced energy consumption, and catalyst recyclability. nih.govresearchgate.net

Catalyst-Free Synthesis

In a significant move towards greener synthesis, several catalyst-free methods for producing Betti bases have been developed. These protocols often utilize solvent-free conditions or benign solvents to drive the reaction forward.

One notable approach involves the one-pot, three-component condensation of 2-aminopyrimidine derivatives, salicylaldehyde, and various naphthols under solvent-free conditions at 80°C. This method yields the desired aminonaphthols in high yields (85–93%) within a short reaction time of 25–30 minutes. nih.govrsc.org Similarly, a catalyst-free procedure using polyethylene (B3416737) glycol (PEG) as a recyclable solvent at room temperature has been reported for the synthesis of Betti bases from secondary amines, aldehydes, and β-naphthol. exlibrisgroup.com This method offers the advantage of easy product isolation without the need for chromatographic purification and the solvent can be reused multiple times. exlibrisgroup.com

Another efficient catalyst-free synthesis involves heating a mixture of 2-naphthol, an aromatic aldehyde, and (R)-(+)-1-phenylethylamine at 60°C under a nitrogen atmosphere. chem-station.com Additionally, solvent-free condensation of 2-naphthols, aromatic aldehydes, and 1-phenylethylamines at 60°C has been shown to produce Betti bases in good to high yields (56–92%). rsc.org The synthesis of a new class of Betti bases has also been achieved through the three-component reaction of β-naphthol, isatins, and cyclic amines in methylene (B1212753) dichloride without any catalyst. rhhz.net

| Reactants | Conditions | Yield (%) | Reference |

| 2-Aminopyrimidine derivatives, salicylaldehyde, naphthols | Solvent-free, 80°C, 25-30 min | 85-93 | nih.govrsc.org |

| Secondary amines, aldehydes, β-naphthol | PEG, room temperature | Not specified | exlibrisgroup.com |

| 2-Naphthol, benzaldehyde, (R)-(+)-1-phenylethylamine | 60°C, nitrogen atmosphere | Not specified | chem-station.com |

| 2-Naphthols, aromatic aldehydes, 1-phenylethylamines | Solvent-free, 60°C, 4-8 h | 56-92 | rsc.org |

| β-Naphthol, isatins, cyclic amines | Methylene dichloride | Good | rhhz.net |

Organocatalysis

Organocatalysis has emerged as a powerful tool in the synthesis of Betti bases, offering a metal-free alternative that often leads to high yields and enantioselectivities. A variety of organocatalysts have been successfully employed in the Betti reaction.

For instance, (N,N-dimethylethanolamine) has proven to be a highly efficient organocatalyst for the synthesis of arylaminonaphthols from 2-naphthol, aldehydes, and arylamines under solvent-free conditions. researchgate.netnih.gov This method is characterized by mild reaction conditions, short reaction times, and good yields. researchgate.netnih.gov L-proline has also been used effectively, catalyzing the direct three-component condensation of aromatic aldehydes, 2-naphthol or 2,7-naphthalenediol, and piperidine under solvent-free conditions at 70°C, affording Betti bases in high yields (90–96%). rsc.org

In the realm of asymmetric synthesis, bifunctional thioureas and thiosquaramides have been utilized as organocatalysts in the Betti reaction of naphthols and hydroxyquinoline with N-tosylimines and ketimines, yielding chiral aminoarylnaphthols with high enantioselectivity. mdpi.com

Nanocatalysis

The application of nanocatalysts in the Betti reaction represents a significant advancement, offering high efficiency, stability, and recyclability. These catalysts provide a large surface area for the reaction to occur, often leading to improved reaction rates and yields.

Several types of nanocatalysts have been investigated for Betti base synthesis:

Magnetic Nanoparticles: Fe3O4 nanoparticles have been used as a catalyst for the solventless synthesis of 1-(α-aminoalkyl)naphthols at room temperature, resulting in excellent yields (86–95%) in a short time frame (1–2 hours). rsc.org Betti base-modified magnetic nanoparticles have also been developed and utilized as a novel basic nanocatalyst. wiley.comresearchgate.net

Silica-Based Nanocatalysts: A zinc complex supported on tryptophan-functionalized MCM-41 mesoporous silica (B1680970) has been shown to be an effective and reusable nanocatalyst for the one-pot, three-component synthesis of amino benzyl (B1604629) quinolinols and naphthols. nih.govacs.orgacs.org This catalyst demonstrates high activity and can be recycled multiple times without significant loss of performance. nih.govacs.org

Other Metal Oxide Nanocatalysts: Basic nanocrystalline MgO has been employed as a catalyst for the synthesis of 1-(α-aminoalkyl)naphthols in aqueous conditions at room temperature, providing good to excellent yields (78–92%). rsc.org Magnetite-supported montmorillonite (B579905) (K10) has also been reported as an efficient green catalyst for the multicomponent synthesis of amidoalkyl naphthols under solvent-free conditions. rsc.org

| Nanocatalyst | Reactants | Conditions | Yield (%) | Reference |

| Fe3O4 nanoparticles | 2-Naphthol, aromatic aldehydes, cyclic/acyclic amines | Solventless, room temperature, 1-2 h | 86-95 | rsc.org |

| MCM-41-tryptophan-Zn | Aromatic aldehydes, secondary amines, 8-hydroxyquinoline/1-naphthol | Reflux | High | nih.govacs.org |

| Nanocrystalline MgO | Aldehydes, aliphatic amines, 2-naphthol | Aqueous, room temperature, 2-6 h | 78-92 | rsc.org |

| Magnetite-supported montmorillonite (K10) | Aromatic aldehydes, amides, β-naphthol | Solvent-free, 70°C | Up to 96 | rsc.org |

Transition Metal Catalysis

Transition metal catalysts have been widely explored for the synthesis of Betti bases, offering high efficiency and broad substrate scope. Various zinc catalysts, including ZnCl2 and Zn(OAc)2·2H2O, have been successfully used in the three-component Betti reaction. nih.gov Supported copper triflate has also been employed as a catalyst for this condensation. nih.gov The use of these catalysts often allows for mild reaction conditions and good to excellent yields of the desired products. For instance, a zinc complex on functionalized mesoporous silica has been designed as a reusable heterogeneous nanocatalyst for the Betti reaction. nih.gov

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of Betti bases, significantly reducing reaction times and often improving yields. tandfonline.com This technique provides rapid and uniform heating, leading to more efficient chemical transformations.

Several microwave-assisted protocols have been developed:

The aminoalkylation of 2-naphthol with aromatic aldehydes and secondary amines has been achieved in just 5 minutes under solvent-free conditions using acidic alumina (B75360) as a support, resulting in yields of 67–91%. nih.govrsc.org

The synthesis of 5-methylthiazole-induced Betti bases has been efficiently carried out using microwave irradiation in the presence of silica sulfuric acid as a recyclable catalyst. tandfonline.com

Ammonium (B1175870) carbamate (B1207046) and ammonium hydrogen carbonate have been used as solid ammonia sources in modified three-component Mannich reactions under microwave conditions to produce various (aminoalkyl)naphthols and (aminoalkyl)quinolinols in high yields (68–92%). rsc.org

The reaction of Betti base with aromatic or heteroaromatic aldehydes to form 1,3-oxazine derivatives can be achieved in 10-15 minutes under microwave irradiation. rsc.org

Solvent-Free and Green Solvent Conditions

A major focus in modern organic synthesis is the reduction or elimination of hazardous organic solvents. The synthesis of Betti bases has seen significant progress in this area, with numerous protocols developed under solvent-free conditions or in environmentally benign solvents like water, polyethylene glycol (PEG), and glycerol (B35011). nih.govresearchgate.netnih.govresearchgate.net

Solvent-Free Synthesis: Many of the catalytic and catalyst-free methods described above can be performed without a solvent. For example, the organocatalyzed synthesis using (N,N-dimethylethanolamine) and the nanocatalyzed synthesis using Fe3O4 nanoparticles are both conducted under solvent-free conditions. rsc.orgresearchgate.net A sulfated polyborate catalyst has also been used for the solvent-free synthesis of Betti bases at 100°C. iaea.org

Green Solvents:

Water: Water is an ideal green solvent due to its non-toxic and non-flammable nature. royalsocietypublishing.org Triton X-100, a non-ionic surfactant, has been used to catalyze the synthesis of Betti bases in water at room temperature, affording excellent yields (80–94%). rsc.org

Polyethylene Glycol (PEG): PEG is a biodegradable, non-toxic, and recyclable solvent. royalsocietypublishing.org Betti bases have been synthesized in PEG-400 at room temperature in the absence of a catalyst, with yields ranging from 76–94%. nih.govresearchgate.net A catalyst-free synthesis in PEG at room temperature has also been reported. exlibrisgroup.com

Glycerol: As a biodegradable and readily available solvent, glycerol is an attractive green alternative. royalsocietypublishing.org Its high boiling point and ability to dissolve a wide range of compounds make it suitable for various organic reactions. royalsocietypublishing.org

Diastereoselective and Enantioselective Synthesis

The creation of stereochemically defined Betti bases can be achieved through several strategic approaches, including the resolution of racemic mixtures and direct asymmetric synthesis. These methods leverage chiral resolving agents, catalysts, or auxiliaries to influence the formation of specific stereoisomers.

A common approach to obtaining enantiomerically pure Betti bases is the resolution of a racemic mixture. This involves separating the two enantiomers from a 50:50 mixture.

The classical method for resolving racemic Betti bases involves the use of a chiral resolving agent, such as L-(+)-tartaric acid, to form diastereomeric salts. acs.orgwikipedia.orgrsc.org These salts, having different physical properties, can then be separated by fractional crystallization. researchgate.net However, traditional procedures using alcohols as solvents have shown to result in unsatisfactory chemical and optical yields due to the propensity of the Betti base to undergo a retro-Mannich reaction in protic solvents. acs.orgacs.org

An improved and efficient kinetic resolution has been developed using L-(+)-tartaric acid in acetone (B3395972). acs.orgacs.orgnih.gov This method is based on an enantioselective N,O-deketalization process. acs.orgacs.orgnih.gov In this process, both enantiomers of the Betti base react with acetone to form a racemic N,O-ketal. L-(+)-tartaric acid then selectively catalyzes the deketalization of the (S)-N,O-ketal to form the (S)-Betti base, which subsequently precipitates as the tartrate salt. The (R)-enantiomer remains in solution as the N,O-ketal. acs.org This method provides both the (R)- and (S)-enantiomers in excellent yields and high enantiomeric purity. acs.orgacs.org

| Resolving Agent | Solvent | Outcome | Reference |

| L-(+)-Tartaric Acid | Alcohols | Unsatisfactory chemical and optical yields | acs.orgacs.org |

| L-(+)-Tartaric Acid | Acetone | Excellent yields and high enantiomeric purity of both (R)- and (S)-enantiomers | acs.orgacs.orgnih.gov |

| (R)-1,1′-Binaphthalene-2,2′-diyl sodium phosphate | - | Provides enantiomerically pure (S)-Betti base (95% yield, 99% ee) and (R)-Betti base (93% yield, 90% ee) | rsc.org |

Kinetic resolution is a powerful strategy for separating enantiomers based on their different reaction rates with a chiral catalyst or reagent. In the context of Betti bases, an efficient kinetic resolution has been demonstrated using L-(+)-tartaric acid in acetone. acs.org This process relies on the enantioselective N,O-deketalization, where one enantiomer reacts faster than the other, allowing for their separation. acs.orgacs.org The optimized conditions for this resolution have been established, offering a reliable method for obtaining enantiopure Betti bases under mild conditions. acs.org

This kinetic resolution process involves three key steps:

Acid-catalyzed N,O-ketalization of the racemic Betti base with acetone. acs.org

Enantioselective N,O-deketalization of the (S)-ketal by L-(+)-tartaric acid. acs.org

Enantioselective precipitation of the (S)-Betti base as a salt with L-(+)-tartaric acid. acs.org

Direct asymmetric synthesis, or the asymmetric Betti reaction, aims to produce an enantiomerically enriched product directly, bypassing the need for resolving a racemic mixture. This is typically achieved through the use of chiral catalysts or auxiliaries.

The asymmetric Betti reaction can be effectively promoted by various chiral catalysts and auxiliaries. Chiral aminohydroxy compounds, including derivatives of the Betti base itself, are excellent ligands in catalytic asymmetric synthesis. acs.org

Bifunctional thioureas and thiosquaramides have been employed as organocatalysts in the asymmetric Betti reaction of naphthols with N-tosylimines and ketimines. mdpi.com These catalysts, possessing both a hydrogen-bond donor and an amine moiety, can activate the substrates and control the stereochemical outcome of the reaction, affording chiral aminoarylnaphthols in high yields and with good enantioselectivity. mdpi.com For instance, a dinuclear zinc complex has been used to catalyze the reaction of 2-naphthol with tosylimines, achieving up to 96% enantiomeric excess (ee). mdpi.com Cinchona alkaloid-derived bifunctional organocatalysts have also proven effective for the reaction of α- and β-naphthol derivatives with N-sulfonylimines. mdpi.com

The use of chiral amines as auxiliaries is another common strategy. For example, the reaction of 2-naphthol with aromatic aldehydes and (R)-1-phenylethylamine can yield the corresponding aminoalkylated products with high diastereoselectivity. nih.gov

| Catalyst/Auxiliary | Substrates | Enantioselectivity (ee) | Reference |

| Dinuclear Zinc Complex | 2-Naphthol, Tosylimines | up to 96% | mdpi.com |

| Bifunctional Thioureas | 1-Naphthol, N-tosylimine | up to 75% | mdpi.com |

| (R)-1-Phenylethylamine | 2-Naphthol, Aromatic Aldehydes | 75-99% diastereoselectivity | nih.gov |

| C3-Symmetric Chiral Trisimidazoline | Phenols, N-tosyl-protected aromatic imines | 85.5:14.5 to >99:1 er | thieme-connect.com |

Diastereoselective functionalization involves modifying a chiral Betti base derivative to introduce new stereocenters with a high degree of stereocontrol. This approach is valuable for the synthesis of complex chiral molecules.

A notable example is the diastereoselective Friedel-Crafts reaction of 2-naphthol with α-trifluoromethylimines derived from chiral amines. rsc.orgnih.gov This reaction, promoted by BF₃·Et₂O, yields chiral trifluoromethylated Betti bases with high diastereoselectivity. rsc.orgnih.gov

Furthermore, the diastereoselective α-C–H functionalization of aliphatic N-heterocycles has been used to synthesize ring-fused oxazines from Betti base derivatives. thieme-connect.comresearchgate.net This silver-promoted reaction proceeds with high diastereoselectivity, affording exclusively the trans-oxazines. thieme-connect.com The mechanism is proposed to involve the formation of a zwitterionic intermediate followed by a diastereoselective cyclization. thieme-connect.com

Another approach involves the synthesis of α-aminoalkylphosphonic acid derivatives of the Betti base. dntb.gov.uacore.ac.uk These reactions can also proceed with diastereoselectivity, leading to products with specific relative configurations of their chiral centers. researchgate.net

Asymmetric Betti Reactions

Synthesis of Bis-Betti Base Derivatives

The synthesis of bis-Betti base derivatives is achieved through a multicomponent reaction, analogous to the classic Betti reaction, but utilizing a diamine to link two Betti base units. nih.govrsc.org These reactions typically involve the condensation of a naphthol, an aldehyde, and a diamine. nih.govrsc.org

The general synthetic route involves reacting two equivalents of a naphthol, such as 2-naphthol, with two equivalents of an aromatic aldehyde and one equivalent of a diamine. nih.gov The choice of diamine allows for the introduction of various linking bridges between the two Betti base moieties. For example, using ethylenediamine (B42938) or 1,4-diaminobenzene as the diamine component leads to the formation of bis-Betti bases with different spacer lengths and rigidities. The reaction is often carried out under solvent-free conditions or in a solvent like ethanol (B145695), and may require heating. nih.gov The resulting bis-Betti base derivatives are often obtained in good yields and can be isolated through simple filtration. nih.gov

A study by Zamani et al. investigated the stereochemistry of bis-Betti base derivatives of 2,3-dihydroxynaphthalene (B165439) using density functional theory (DFT). Their findings indicated that the synthesis is exothermic and results in a decrease in entropy. While the energy difference between the possible diastereomers (syn and anti) is small, the anti-configuration is thermodynamically favored. nih.gov

Table 1: Examples of Bis-Betti Base Derivative Synthesis

| Naphthol | Aldehyde | Diamine | Product Structure | Reference |

|---|---|---|---|---|

| 2-Naphthol | Benzaldehyde | Ethylenediamine | Ethylene-bridged bis-Betti base | nih.gov |

| 2,3-Dihydroxynaphthalene | Benzaldehyde derivatives | Aminoisoxazole | Isoxazole-containing bis-Betti base | nih.gov |

Derivatization and Structural Modifications of Betti Base Backbone

The inherent functionalities of the Betti base, namely the amino and hydroxyl groups, provide reactive sites for a multitude of structural modifications. These derivatizations are crucial for fine-tuning the steric and electronic properties of the Betti base scaffold, leading to the development of novel ligands and organocatalysts. nih.govrsc.org

Formation of Naphthoxazine Derivatives

The reaction of a Betti base with an aldehyde or its equivalent leads to the formation of naphthoxazine derivatives through intramolecular cyclization. rsc.orgsci-hub.se This transformation involves the condensation of the amino and hydroxyl groups of the Betti base with the aldehyde.

For instance, reacting a Betti base with aldehydes such as formaldehyde (B43269), n-butanal, or various aromatic aldehydes can yield the corresponding 1,3-naphthoxazine derivatives. rsc.orgsci-hub.se These reactions can be performed under various conditions, including at room temperature in solvents like ethanol or toluene (B28343), or under microwave irradiation without a solvent. rsc.org The resulting naphthoxazines can exist in equilibrium with their open-chain Schiff base tautomers in solution. rsc.org Furthermore, these naphthoxazine rings can be subsequently opened to yield N-alkylated Betti base derivatives. sci-hub.se

Table 2: Synthesis of Naphthoxazine Derivatives from Betti Bases

| Betti Base | Aldehyde | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| (S)-(+)-1-(α-aminobenzyl)-2-naphthol | n-Butanal | EtOH, room temp, 24 h | 68 | rsc.orgsci-hub.se |

| Betti base derivatives | Paraformaldehyde | Toluene, room temp, 10-12 h | 92-95 | rsc.org |

Synthesis of Aminoalcohol Derivatives

The term "aminoalcohol derivatives" in the context of Betti bases refers to modifications that alter the substituents on the core structure while preserving the essential amino and alcohol functionalities. globethesis.com This can be achieved by employing substituted starting materials in the initial Betti reaction or by subsequent chemical transformations of the Betti base itself. globethesis.comscirp.org

One approach involves the reduction of the initially formed naphthoxazine derivatives. For example, the reduction of a naphthoxazine, formed from a Betti base and an aldehyde, with a reducing agent like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields N-alkylated aminoalcohol derivatives. rsc.orgsci-hub.se This two-step sequence of cyclization followed by reduction provides a reliable method for selective N-alkylation. sci-hub.se

Synthesis of Sulfonamide Organocatalysts

The conversion of Betti bases into sulfonamides has emerged as a significant strategy for creating chiral organocatalysts. nih.govclockss.org The synthesis involves the reaction of the amino group of the Betti base with a sulfonyl chloride in the presence of a base, such as pyridine. nih.govclockss.org

A variety of sulfonyl chlorides, including methanesulfonyl chloride, p-toluenesulfonyl chloride, and various substituted benzenesulfonyl chlorides, can be used to generate a library of sulfonamide catalysts with diverse steric and electronic properties. clockss.org These sulfonamide derivatives have demonstrated their utility as Brønsted acid organocatalysts in asymmetric reactions, such as the hetero-Diels-Alder reaction. nih.govclockss.org The yields for the sulfonylation reaction can vary, with reports ranging from 12% to 56%. nih.gov

Synthesis of Phosphine-Diamidophosphite Ligands

A more complex derivatization of the Betti base backbone leads to the synthesis of phosphine-diamidophosphite ligands, which are valuable in asymmetric catalysis. rsc.orgrsc.org These ligands feature both a phosphine (B1218219) and a diamidophosphite moiety attached to the chiral Betti base scaffold. rsc.org

The synthesis of these hybrid ligands is a multi-step process. rsc.org A general approach involves the reaction of the Betti base-derived amino phenol (B47542) with n-butyllithium followed by phosphorus trichloride (B1173362) to form a phosphoramidochloridite intermediate. rsc.org This intermediate is then coupled with a P-chiral P-N synthon to construct the final phosphine-diamidophosphite ligand. rsc.orgrsc.org These ligands can possess multiple chiral centers, including P-chirality at both phosphorus atoms, and have been successfully applied in rhodium-catalyzed asymmetric hydrogenation and palladium-catalyzed asymmetric allylic substitution reactions. rsc.orgrsc.org

Synthesis of N-Alkyl Betti Base Ligands

N-alkylation of the Betti base is a common modification to tune its properties as a chiral ligand. sci-hub.sebenthamdirect.com Several methods have been developed for the regioselective N-alkylation of the amino group. benthamdirect.comresearchgate.net

One prevalent strategy is a two-step procedure involving the formation of a naphthoxazine intermediate by reacting the Betti base with an aldehyde, followed by reduction with agents like sodium borohydride or lithium aluminum hydride to yield the N-alkylated product. sci-hub.se Reductive amination, using an aldehyde in the presence of a reducing agent, is another effective method. acs.org A one-pot, three-component strategy has also been developed for the synthesis of chiral N-alkyl Betti base ligands from (S)-(+)-Betti base, arylglyoxals, and cyclic 1,3-C,N-binucleophiles under catalyst-free conditions, offering good yields and high enantioselectivities. benthamdirect.comsciencegate.app

Table 3: Methods for N-Alkylation of Betti Base

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Cyclization-Reduction | Aldehyde, then NaBH₄ or LiAlH₄ | Two-step, selective N-alkylation | sci-hub.se |

| One-Pot Three-Component | Arylglyoxals, cyclic 1,3-C,N-binucleophiles | Catalyst-free, good yields, high enantioselectivity | benthamdirect.comsciencegate.app |

Synthesis of Alpha-Aminophosphonic Acid Derivatives

The synthesis of α-aminophosphonic acids, which are structural analogs of α-amino acids, has garnered significant attention due to their biological activities, including antibacterial and antifungal properties. tandfonline.com A prominent method for obtaining these compounds involves the use of Betti base as a chiral auxiliary to induce stereoselectivity.

A diastereoselective synthesis of α-aminophosphonates has been achieved through the reaction of trialkyl phosphites with chiral imines derived from (R)- or (S)-1-(α-aminobenzyl)-2-naphthol (Betti base) in the presence of trifluoroacetic acid. tandfonline.comresearchgate.net This approach allows for the formation of α-aminophosphonates with high diastereoselectivity. tandfonline.com The resulting major diastereomer can often be isolated through crystallization. tandfonline.comresearchgate.net Subsequent hydrolysis of the separated diastereomer with hydrochloric acid yields the desired enantiopure α-aminophosphonic acid. tandfonline.comresearchgate.net

Another effective method involves the diastereoselective addition of diethyl phosphite (B83602) sodium salt to 3-R-1-phenyl-2,3-dihydro-1H-naphth[1,2-e]- tandfonline.comrsc.orgoxazines, which are themselves products of the aminoacetalization of aldehydes with the Betti base. researchgate.netrsc.org This reaction proceeds with high diastereoselectivity at room temperature in toluene. researchgate.net Similar to the previously mentioned method, the major diastereomer can be separated by crystallization, and subsequent treatment with hydrochloric acid affords the enantiopure α-aminophosphonic acids. researchgate.net

Detailed findings from these synthetic approaches are presented in the tables below.

Table 1: Diastereoselective Synthesis of α-Aminophosphonates using Betti Base-Derived Imines and Trialkyl Phosphites tandfonline.com

| Entry | R Group | Phosphite | Diastereomeric Excess (d.e.) (%) | Yield (%) |

| 1 | H | Triethyl phosphite | 84 | 57 |

| 2 | CH₃ | Triethyl phosphite | 80 | 52 |

| 3 | Br | Triethyl phosphite | 82 | 55 |

| 4 | H | Trimethyl phosphite | 82 | 44 |

Table 2: Diastereoselective Synthesis of α-Aminophosphonates via Addition of Diethyl Phosphite Sodium Salt to Betti Base-Derived Naphthoxazines researchgate.netrsc.org

| Entry | R Group in Naphthoxazine | Diastereomeric Excess (d.e.) (%) | Yield (%) |

| 1 | Methyl | 80 | 75 |

| 2 | Ethyl | 85 | 78 |

| 3 | Propyl | 88 | 80 |

| 4 | Isobutyl | 92 | 82 |

| 5 | Phenyl | 90 | 72 |

The successful application of the Betti base as a chiral auxiliary in these reactions underscores its utility in the asymmetric synthesis of complex molecules like α-aminophosphonic acids. The ability to achieve high diastereoselectivity and subsequently isolate enantiopure products is a significant advantage of these methodologies.

Catalytic Applications of Betti Base Hydrochloride and Its Derivatives

Chiral Ligands in Asymmetric Catalysis

The primary catalytic application of Betti base derivatives lies in their role as chiral ligands in asymmetric catalysis. researchgate.netrsc.org Their rigid naphthyl backbone and the stereogenic center bearing the amino and hydroxyl groups provide a well-defined chiral environment around a metal catalyst, enabling high levels of stereocontrol in chemical reactions. scielo.br Researchers have synthesized a wide array of these ligands and successfully applied them in several key asymmetric reactions, including additions to aldehydes, hydrogenation, allylic substitution, and cycloaddition reactions. wikipedia.orgrsc.orgrsc.org

One of the most well-documented applications of chiral Betti base ligands is in the enantioselective addition of organozinc reagents to aldehydes. sci-hub.seunisalento.it This reaction is a fundamental method for producing chiral secondary alcohols, which are valuable intermediates in pharmaceuticals and fine chemicals. researchgate.net The Betti base ligand coordinates to the zinc atom, forming a chiral complex that directs the approach of the nucleophile to one face of the aldehyde, resulting in the preferential formation of one enantiomer of the alcohol product. scielo.br

The enantioselective addition of diethylzinc (B1219324) to various aryl aldehydes is a benchmark reaction for testing the efficacy of new chiral ligands. Chiral non-racemic aminonaphthols derived from the Betti base have demonstrated exceptional performance in this capacity, achieving high yields and outstanding enantioselectivities. unisalento.it For instance, ligands derived from the Betti base by N-cycloalkylation have been used in the addition of diethylzinc to aryl aldehydes, affording the corresponding chiral alcohols in up to 96% yield and 99% enantiomeric excess (ee). rsc.org The choice of solvent can play a significant role, with toluene (B28343) or hexane (B92381) often providing the best results. nih.gov A variety of substituted Betti bases have been developed, showing that structural modifications can fine-tune the catalyst's performance for different substrates. nih.govrsc.orgresearchgate.net

Table 1: Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by Betti Base Derivatives

| Ligand Type | Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| 1-[(\alpha)-(1-azacycloalkyl)benzyl]-2-naphthols | Aryl Aldehydes | up to 96 | up to 99 | rsc.org |

| (S)-(R)-1,3-disubstituted tetrahydroisoquinolines | Various Aldehydes | 57–93 | up to 97 | nih.govrsc.org |

| Chiral Aminonaphthols (General) | Aryl Aldehydes | High | up to >99 | unisalento.it |

| Diastereopure 1,3-Aminophenols | Benzaldehyde (B42025) | 26–97 | 12–89 | nih.gov |

| Chiral Aminonaphthols (from dihydroxynaphthalenes) | Various Aldehydes | - | up to 98 | rsc.org |

The catalytic asymmetric addition of alkynylzinc reagents to aldehydes provides access to chiral propargyl alcohols, which are highly versatile synthetic intermediates. wikipedia.org While this area is considered less developed than dialkylzinc additions, Betti base derivatives have been investigated as potential pre-catalysts. researchgate.netresearchgate.net A series of diastereoselectively synthesized chiral aminonaphthols have been used as pre-catalysts for the addition of alkynylzinc reagents to aldehydes. nih.govrsc.org These reactions, conducted in toluene at room temperature, have shown moderate enantioselectivities, with reported ee values reaching up to 50%. nih.govrsc.org This indicates the potential for Betti base ligands in this transformation, though further optimization is needed to achieve the high enantioselectivities seen with diethylzinc additions. researchgate.net

The enantioselective ethylation of aryl aldehydes, a specific case of dialkylzinc addition, has been successfully catalyzed by Betti base derivatives. Optically active aminonaphthol ligands, prepared from the condensation of 2-naphthol (B1666908), benzaldehyde, and (S)-methylbenzylamine followed by N-methylation, have been found to be highly effective. nih.govresearchgate.net These catalysts promote the addition of diethylzinc to various aryl aldehydes, yielding chiral 1-aryl-1-propanols. The reactions proceed at room temperature with high yields, ranging from 70% to 98%, and excellent enantioselectivities, with some substrates achieving up to 99.8% ee. nih.gov Another study using different aminonaphthol derivatives reported achieving up to 92% ee in the same reaction. rsc.org

Table 2: Enantioselective Ethylation of Aryl Aldehydes with Diethylzinc

| Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| N-methylated aminonaphthol | 70–98 | up to 99.8 | nih.gov |

| Aminonaphthol from naphthoxazine reduction | - | up to 92 | rsc.org |

Beyond organozinc additions, Betti base derivatives have been transformed into sophisticated ligands for other crucial asymmetric transformations. A set of hybrid P-stereogenic phosphine-diamidophosphite ligands built on the Betti base backbone have been synthesized. rsc.org These complex ligands, which possess five chiral centers, were applied in rhodium-catalyzed asymmetric hydrogenation of dehydroamino acids, achieving excellent enantioselectivities of up to 99% ee. rsc.org The same ligands were also employed in palladium-catalyzed asymmetric allylic substitution of diphenyl allyl acetate, where they induced moderate enantioselectivities, reaching up to 74% ee. rsc.org These results highlight the versatility of the Betti base scaffold in creating ligands for a range of transition metal-catalyzed reactions. rsc.org

Betti base derivatives have also found application in the realm of organocatalysis. Specifically, sulfonamide organocatalysts have been prepared by reacting (S)-Betti base with various sulfonyl chlorides. nih.govrsc.orgclockss.org These chiral Brønsted acid catalysts have been shown to effectively catalyze the asymmetric hetero-Diels-Alder (HDA) reaction between Danishefsky's diene and ethyl glyoxylate. nih.govclockss.orgresearchgate.net The reaction, typically run in dichloromethane (B109758) at -20 °C, produces 2-substituted 2,3-dihydropyran-4-ones, which are valuable heterocyclic building blocks. nih.govclockss.org The sulfonamide catalyst acts as a hydrogen bond donor to activate the dienophile. clockss.orgresearchgate.net This method has yielded products in moderate yields (20–86%) and enantioselectivities. nih.gov

Applications in Specific Organic Transformations

The catalytic prowess of Betti base hydrochloride and its derivatives extends to several key organic transformations. These compounds, often in their non-racemic form, are particularly valued for their role in asymmetric synthesis. nih.gov They have been successfully employed as pre-catalysts in the enantioselective addition of organozinc reagents to aldehydes, a fundamental reaction for producing chiral alcohols. sci-hub.se For instance, chiral aminonaphthols derived from the Betti reaction have been used to catalyze the addition of diethylzinc to aldehydes with high enantioselectivity. nih.gov

Furthermore, derivatives of the Betti base have been transformed into aminophosphines, which serve as chiral ligands in asymmetric catalysis. sci-hub.se The synthetic route to these ligands involves the conversion of the aminobenzylnaphthol to a triflate, followed by a palladium-catalyzed coupling with diphenylphosphine (B32561) oxide and subsequent reduction. sci-hub.se These aminophosphine (B1255530) ligands have shown promise in various catalytic applications.

Betti base derivatives also facilitate the synthesis of complex heterocyclic structures. For example, they are used in the creation of naphthoxazines, which are valuable compounds with biological activities. researchgate.netrsc.org The formation of these heterocycles often involves the reaction of a Betti base with an aldehyde, leading to the construction of the oxazine (B8389632) ring system. rsc.org

The versatility of Betti base derivatives is further highlighted by their use in multicomponent reactions. The Betti reaction itself is a prime example, where a naphthol, an aldehyde, and an amine condense in one pot to form the Betti base. rsc.orgrsc.org This reaction can be catalyzed by various agents, including transition metal catalysts, to afford the desired products in good yields. researchgate.net

Chiral Auxiliaries in Stereoselective Synthesis

Enantiomerically pure Betti bases and their hydrochlorides are highly effective chiral auxiliaries in a range of stereoselective syntheses. researchgate.netresearchgate.net Their rigid structure and defined stereochemistry allow for excellent control over the formation of new stereocenters in a product molecule.

Stereoselective Alpha-Aminophosphonate Synthesis

A significant application of this compound as a chiral auxiliary is in the diastereoselective synthesis of α-aminophosphonates. researchgate.netresearchgate.net This class of compounds is of great interest due to their structural analogy to α-amino acids. researchgate.net The synthesis typically involves the reaction of a chiral imine, derived from an enantiopure Betti base, with a trialkyl phosphite (B83602). researchgate.net

In a reported method, chiral imines are generated from (R)- or (S)-1-(α-aminobenzyl)-2-naphthol (Betti base). The subsequent reaction with a trialkyl phosphite, often in the presence of an acid catalyst like trifluoroacetic acid, proceeds with high diastereoselectivity. researchgate.net The resulting diastereomeric α-aminophosphonates can then be separated, and the chiral auxiliary can be cleaved by treatment with hydrochloric acid to yield the enantiomerically pure α-aminophosphonic acid. researchgate.netresearchgate.net

The reaction conditions, such as the choice of solvent and the nature of the phosphite, can influence the diastereomeric ratio of the products. For example, uncatalyzed, solvent-free, one-pot, three-component reactions of aldehydes, chiral α-methylamines, and dimethyl phosphite have been shown to produce α-aminophosphonates with good yields and diastereoselectivities. researchgate.net

Table 1: Examples of Stereoselective α-Aminophosphonate Synthesis using Betti Base Derivatives

| Imine Source | Reagent | Diastereomeric Ratio (dr) | Reference |

| (R)- or (S)-1-(α-aminobenzyl)-2-naphthol | Trialkyl phosphite | High | researchgate.net |

| Chiral α-methylamines, Aldehydes | Dimethyl phosphite | 70:30 to 93:7 | researchgate.net |

Total Synthesis of Alkaloidal Natural Products

The utility of this compound as a chiral auxiliary has been prominently demonstrated in the total synthesis of several alkaloidal natural products. researchgate.netresearchgate.net A notable example is the synthesis of enantiopure (2S,6R)-dihydropinidine hydrochloride and (2S,6R)-isosolenopsins. rsc.orgresearchgate.net

Another application involves the preparation of enantiopure 2-alkene- or 2-alkyne-substituted piperidines, which are versatile building blocks for the synthesis of quinolizidine (B1214090) alkaloids such as (+)-pelletierine, (−)-lasubine II, and (+)-cermizine C. acs.org In this strategy, a nonracemic Betti base is used as a chiral auxiliary, and a key step is a novel base-catalyzed N-debenzylation that preserves the alkene or alkyne functionality. acs.org

Pre-catalysts for Metal Complex Formation

Betti base and its derivatives are excellent ligands for the formation of metal complexes, which can then be utilized as catalysts in various organic transformations. researchgate.netresearchgate.net The presence of both a hydroxyl and an amino group allows them to act as bidentate ligands, coordinating with a variety of metal ions. rsc.org

Complexes with Transition Metals (e.g., Cu, Sc, Mn, Ni, Co)

A range of transition metal complexes have been synthesized using Betti base derivatives as ligands. researchgate.net These include complexes with copper (Cu), scandium (Sc), manganese (Mn), nickel (Ni), and cobalt (Co). researchgate.netnih.gov For instance, C2-symmetric ligands derived from R-(+)-Betti base have been used to prepare complexes with these metals. researchgate.net

The synthesis of these complexes often involves the reaction of the Betti base derivative with a suitable metal salt. For example, aminoalcohol (Salan-type) derivatives of Betti base have been prepared and subsequently used to form complexes with Mn, Ni, Co, and Cu. researchgate.net In another study, a trans, trans-bisdihydrooxazinic compound derived from (R)-Betti base was used to prepare two copper complexes and one scandium complex. rsc.orgnih.gov These metal complexes are often investigated for their catalytic activity and their ability to induce asymmetry in chemical reactions. rsc.orgnih.gov

Table 2: Transition Metal Complexes with Betti Base Derived Ligands

| Betti Base Derivative | Metal Ion | Resulting Complex Type | Reference |

| C2-Symmetric Ligand from R-(+)-Betti base | Mn, Ni, Co, Cu | Aminoalcohol (Salan-type) complexes | researchgate.net |

| trans, trans-bisdihydrooxazinic compound | Cu, Sc | Oxazinic complexes | rsc.orgnih.gov |

Studies on Asymmetric Induction

A primary focus of synthesizing chiral metal complexes from Betti base derivatives is to study their potential in asymmetric induction. researchgate.net These complexes are tested as catalysts in enantioselective reactions to evaluate their ability to transfer chirality from the ligand to the product.

Preliminary studies have shown that metal complexes derived from C2-symmetric ligands based on R-(+)-Betti base can provide discrete values of asymmetric induction in catalytic enantioselective reactions. researchgate.net For example, copper complexes of a novel 6-membered analogue bisoxazoline ligand derived from Betti base have been prepared and evaluated. researchgate.net

The chiral aminonaphthols themselves, acting as pre-catalysts, have been used for the addition of diethylzinc and alkynylzinc reagents to aldehydes, achieving enantioselectivities of up to 98% ee. nih.gov This demonstrates the high potential of Betti base-derived systems in asymmetric catalysis. The structure of the ligand and the nature of the metal center are crucial factors that determine the level of asymmetric induction achieved in a given transformation. Further research in this area continues to explore the optimization of these catalytic systems for various asymmetric syntheses.

Mechanistic Investigations of Betti Reactions and Derivative Transformations

Proposed Reaction Mechanisms for Betti Base Formation

The synthesis of Betti bases, which are α-aminobenzylphenols, is a specific instance of the Mannich reaction. wikipedia.org It involves a one-pot, three-component condensation of a naphthol, an aldehyde, and an amine. rsc.orgresearchgate.netnih.gov Two primary mechanistic pathways have been proposed and are widely accepted in the scientific community: the ortho-quinone methide (o-QM) pathway and the imine condensation followed by Michael addition.

A prominent theory for the formation of Betti bases involves the in-situ generation of a highly reactive intermediate known as an ortho-quinone methide (o-QM). rsc.orgd-nb.infobeilstein-journals.org

The proposed steps are as follows:

Formation of the o-QM: The reaction is initiated by the condensation of a naphthol (typically 2-naphthol) with an aldehyde. rsc.orgbeilstein-journals.org This step is often facilitated by a catalyst. The condensation results in the formation of an o-QM intermediate. beilstein-journals.org

Nucleophilic Addition of the Amine: The amine component of the reaction then acts as a nucleophile and attacks the exocyclic methylene (B1212753) carbon of the o-QM intermediate in a 1,4-conjugate addition manner. researchgate.net

Rearomatization: Following the nucleophilic attack, the intermediate undergoes tautomerization to restore the aromaticity of the naphthalene (B1677914) ring, yielding the final Betti base product. beilstein-journals.org

This pathway is supported by the fact that o-QMs can be generated from Mannich bases through the thermal elimination of the amine, indicating the reversibility of the final step under certain conditions. d-nb.info The o-QM intermediate is very short-lived and reactive. researchgate.net

| Step | Reactants | Intermediate/Product | Key Transformation |

|---|---|---|---|

| 1 | Naphthol, Aldehyde | ortho-Quinone Methide (o-QM) | Condensation |

| 2 | o-QM, Amine | Adduct Intermediate | Nucleophilic Addition |

| 3 | Adduct Intermediate | Betti Base | Rearomatization |

An alternative and equally plausible mechanism begins with the formation of an imine. wikipedia.orgrsc.orgresearchgate.net This pathway is particularly relevant in many Mannich-type reactions.

The proposed steps are as follows:

Imine Formation: The aldehyde and the amine first react to form an imine (or the corresponding iminium ion after protonation). wikipedia.orgresearchgate.net This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration. researchgate.net

Nucleophilic Attack by Naphthol: The electron-rich naphthol then acts as a nucleophile. The α-carbon of the naphthol attacks the electrophilic carbon of the imine or iminium ion. researchgate.net This step results in the formation of a new carbon-carbon bond. researchgate.net

Proton Transfer: A final proton transfer step yields the stable Betti base.

This mechanism is analogous to other well-established Mannich reactions where a pre-formed imine or iminium salt reacts with a carbon nucleophile. wikipedia.org

| Step | Reactants | Intermediate/Product | Key Transformation |

|---|---|---|---|

| 1 | Aldehyde, Amine | Imine/Iminium Ion | Condensation/Dehydration |

| 2 | Imine/Iminium Ion, Naphthol | Adduct Intermediate | Nucleophilic Attack |

| 3 | Adduct Intermediate | Betti Base | Proton Transfer |

Various catalysts are employed to enhance the efficiency of the Betti reaction, and they can influence the predominant reaction mechanism. researchgate.netsci-hub.se

Lewis Acids: Lewis acid catalysts, such as zinc oxide (ZnO) nanomicelles or cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN), can activate the aldehyde's carbonyl group. researchgate.netscispace.comrsc.org This activation facilitates the nucleophilic attack by the amine to form the imine intermediate. researchgate.netrsc.org Subsequently, the Lewis acid can also activate the imine intermediate, making it more susceptible to nucleophilic attack by the naphthol. rsc.org

Brønsted Acids: Acid catalysts like p-toluenesulfonic acid (p-TSA) can protonate the carbonyl group of the aldehyde, increasing its electrophilicity and promoting imine formation. researchgate.net They can also facilitate the dehydration step in imine formation.

Heterogeneous Catalysts: Solid acid catalysts like H-ZSM-5 are also effective. sci-hub.seresearchgate.net The proposed mechanism with H-ZSM-5 involves the activation of the aldehyde's carbonyl group by the catalyst, promoting the nucleophilic attack of the amine to form an iminium salt intermediate. researchgate.net This is followed by the nucleophilic attack of 2-naphthol (B1666908) on the iminium ion. researchgate.net

The choice of catalyst can significantly impact reaction rates and yields, often by lowering the activation energy of the rate-determining step, which is frequently the formation of the imine intermediate. rsc.org

Mechanistic Studies of Transformation Reactions

Betti bases are versatile synthetic intermediates that can be transformed into a variety of other compounds, notably naphthoxazines. Mechanistic studies of these transformations reveal interesting chemical phenomena.

Naphthoxazines, which can be synthesized from Betti base analogues, often exist in a dynamic equilibrium between a closed-ring form and an open-chain Schiff base form. rsc.org This phenomenon is known as ring-chain tautomerism.

Equilibrium Components: In solution, particularly in solvents like CDCl3, 1,3-disubstituted-2,3-dihydro-1H-naphth[1,2-e] rsc.orgresearchgate.netoxazines can exist as a three-component tautomeric mixture. rsc.org This mixture often includes two C-3 epimeric (cis and trans) closed-ring naphthoxazine forms and the corresponding open-chain tautomer. rsc.org

Influence of Substituents: The position of this equilibrium is sensitive to the electronic and steric effects of the substituents on the naphthoxazine skeleton. For instance, the nature of the aryl substituent at the 3-position can influence the ratio of the ring and chain tautomers, a relationship that can sometimes be described by the Hammett equation. rsc.org In some cases, such as with a 3-(p-dimethylaminophenyl) substituent, the equilibrium may be shifted to favor only one of the ring-closed forms. rsc.org

Betti base derivatives can undergo intramolecular rearrangements to form new molecular structures. One notable example is the rsc.orgresearchgate.net-Wittig rearrangement.

rsc.orgresearchgate.net-Wittig Rearrangement: Certain Betti base derivatives can be converted into γ-amino alcohols through a highly diastereoselective rsc.orgresearchgate.net-Wittig rearrangement. nih.govrsc.org This reaction involves the deprotonation of the carbon alpha to both the nitrogen and the aromatic ring, followed by a rsc.orgresearchgate.net-shift of an adjacent group. This rearrangement can proceed with excellent chirality transfer, enabling the synthesis of complex, stereochemically defined molecules. rsc.org These γ-amino alcohols can then be used as precursors for the synthesis of other heterocyclic compounds, such as substituted pyrrolidines. rsc.org

Another type of transformation involves the reaction of Betti base derivatives with an oxidizing agent like silver oxide (Ag₂O). A proposed mechanism suggests the formation of an o-quinone methide intermediate, which then undergoes a 1,6-hydride transfer to form a zwitterionic intermediate, leading to the formation of ring-fused oxazines. rsc.org

Computational and Theoretical Studies

Computational and theoretical chemistry have emerged as indispensable tools for elucidating the intricate details of chemical reactions and molecular properties. In the context of the Betti reaction and its derivatives, these methods provide insights that are often inaccessible through experimental means alone. Studies employing quantum chemical calculations have been pivotal in understanding reaction mechanisms, stereochemical outcomes, and the electronic nature of the molecules involved.

DFT Calculations in Reaction Pathways

Density Functional Theory (DFT) has been widely applied to investigate the energetics and mechanisms of the Betti reaction and subsequent transformations of its products. These computational studies help in mapping out potential energy surfaces, identifying transition states, and corroborating experimentally observed phenomena.

A key area of investigation has been the formation of derivatives from Betti bases, such as naphthoxazines. For instance, conformational analyses of naphthoxazine derivatives have been successfully performed using DFT-level calculations. rsc.org These theoretical calculations, often used in conjunction with NMR spectroscopy, help in confirming the structure of the products, such as identifying the preferred twisted conformation of an oxazine (B8389632) ring. rsc.org In some cases, DFT-computed structures are compared with experimental NMR spectra to definitively prove the stereochemistry, for example, the trans configuration of a synthesized naphthoxazine. rsc.org The proposed reaction pathway for such transformations often involves the formation of an ortho-quinone methide (o-QM) intermediate. rsc.org

DFT calculations are also crucial for understanding the stereochemical outcomes of the Betti reaction. Time-dependent DFT (TDDFT) has been effectively used to assign the absolute configuration of chiral Betti reaction products. nih.gov This is achieved by comparing the theoretically calculated circular dichroism (CD) spectra with the experimentally measured spectra. nih.gov For example, the absolute configurations of (+)-(R)-1 and (−)-(S)-1, the enantiomers of a Betti reaction product from 5-chloro-8-hydroxyquinoline, benzaldehyde (B42025), and 2-aminopyridine, were determined using this method. nih.govacs.org The process involves optimizing the geometries of various low-energy conformers at the DFT level [e.g., B3LYP/6-31G(d)] and then performing TDDFT calculations to generate the predicted CD spectrum for a specific enantiomer (e.g., the R configuration). nih.gov The excellent agreement between the calculated and experimental spectra allows for an unambiguous assignment of the absolute configuration. nih.gov

Furthermore, DFT is employed to explore the relative stabilities of different isomers and conformers, which can influence the reaction pathway and final product distribution. mdpi.comnih.gov A preliminary conformational search using molecular mechanics (MMFF) can be followed by geometry optimization with DFT methods to identify a set of low-energy conformers. nih.gov The relative energies and populations of these conformers at a given temperature can then be estimated, providing a detailed picture of the molecule's structural landscape. nih.gov

Table 1: Application of DFT in Betti Reaction Pathways

| Application Area | Specific Method | Investigated Aspect | Reference Compound(s) |

|---|---|---|---|

| Conformational Analysis | DFT Calculations | Preferred conformation of oxazine ring | Naphthoxazine Derivatives |

| Structure Elucidation | DFT & NMR Comparison | Proof of trans diastereomer structure | Naphthoxazines |

| Stereochemistry | TDDFT Calculations | Assignment of absolute configuration | 7-((2-aminopyridin-yl)(phenyl)methyl)-5-chloroquinolin-8-ol |

| Conformer Stability | DFT Geometry Optimization | Identification of low-energy conformers | Chiral Betti Base Enantiomers |

Analysis of Electronic Structure and Reactivity

The analysis of electronic structure through computational methods provides fundamental insights into the reactivity, stability, and potential applications of Betti bases and their derivatives. DFT calculations are central to understanding the distribution of electrons within these molecules, identifying reactive sites, and predicting their interactions with other chemical species.

In silico investigations, including DFT, are frequently used to explore the structure-activity relationships of Betti base derivatives, particularly in the context of medicinal chemistry. For a series of novel aminobenzylnaphthols derived from the Betti reaction, DFT calculations were part of a broader computational study to explore their anticancer potential. mdpi.comnih.gov These studies help to rationalize the observed biological activity by examining the electronic properties of the molecules. The binding strength between a Betti base ligand and a protein target, for example, can be estimated using methods like Prime MM-GBSA (Molecular Mechanics/Generalized Born Surface Area), which often follows molecular docking studies. mdpi.com For instance, the calculated free energy of binding for complexes between specific Betti base derivatives (MMZ compounds) and targets like cyclin-dependent kinase 2 (CDK2) and adenosine (B11128) A1 receptor (ADORA1) indicated strong binding, corroborating their potential as anticancer agents. mdpi.comnih.gov

The electronic properties derived from DFT can also explain the physical and chemical behavior of these compounds. For example, computational studies on aminobenzylnaphthols derived from valine methyl ester involved calculating lattice energies to understand the forces governing their crystal structures. rsc.org These calculations help to identify and quantify the weak intermolecular interactions, such as CH⋯π interactions, that play a role in the crystal packing, even in the presence of stronger hydrogen-bonding groups. rsc.org

Molecular modeling can also be used to understand unexpected biological results. When the enantiomers of a Betti base showed surprisingly similar inhibitory activity against botulinum neurotoxin, molecular modeling studies were employed to rationalize the lack of stereochemical discrimination. acs.org The studies revealed that the two enantiomers adopted different ensembles of binding modes within the active site, but with roughly equal binding energies, explaining the comparable bioactivity. acs.org

Table 2: Computational Analysis of Betti Base Properties

| Property Investigated | Computational Method(s) | Key Findings |

|---|---|---|

| Anticancer Activity | DFT, Molecular Docking, MM-GBSA | Identification of potential protein targets (CDK2, ADORA1) and strong binding affinities. mdpi.comnih.gov |

| Crystal Packing | CrystalExplorer Program | Quantification of lattice energies and weak intermolecular forces like CH⋯π interactions. rsc.org |

| Ligand-Protein Binding | Molecular Modeling/Docking | Rationalization of non-stereospecific biological activity through different binding modes for enantiomers. acs.org |

| Chemical Reactivity | DFT | Prediction of chemical reactivity, kinetic structural stability, and electronic properties. mdpi.com |

These theoretical approaches, by providing a molecular-level understanding of structure and electronics, are crucial for the rational design of new Betti bases with tailored properties for applications in catalysis and medicinal chemistry.

Advanced Characterization and Analytical Techniques in Betti Base Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural analysis of Betti base hydrochloride, providing insights into its atomic connectivity and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of Betti base derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide critical data on the chemical environment of each atom within the molecule.

In ¹H NMR analysis, the chemical shifts (δ) of protons on the naphthol, phenyl, and amino groups confirm the successful formation of the Betti base structure. For instance, the aromatic protons typically appear in the downfield region (approx. 6.5-8.5 ppm), while the benzylic proton at the chiral center presents a characteristic signal. The protons of the amine (N-H) and hydroxyl (O-H) groups are also identifiable, though their positions can vary with solvent and concentration.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom. The spectra will show distinct signals for the carbons of the naphthyl and phenyl rings, as well as the key signal for the chiral benzylic carbon.

For more complex Betti base structures, advanced 2D NMR techniques are employed to establish definitive assignments and spatial relationships. nih.gov These methods are summarized in the table below.

Table 1: Advanced NMR Techniques in Betti Base Analysis

| Technique | Purpose | Information Gained |

|---|---|---|

| COSY (Correlation Spectroscopy) | Establishes ¹H-¹H correlations. | Identifies protons that are spin-coupled, typically on adjacent carbons. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded ¹H and ¹³C atoms. | Assigns protons to their corresponding carbon atoms. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over two to three bonds. | Reveals long-range connectivity, helping to piece together the molecular skeleton. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close in space. | Provides insights into the 3D conformation and stereochemistry of the molecule. nih.gov |

The combination of these NMR experiments allows for a comprehensive assignment of all proton and carbon resonances, confirming the constitution and configuration of this compound. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorptions for a typical Betti base include a broad band for the O-H stretch of the phenolic group, N-H stretching vibrations for the amine, C-H stretches for the aromatic rings, and C=C stretching vibrations characteristic of the aromatic systems. The region from approximately 1300-900 cm⁻¹ is known as the fingerprint region, which is unique to the molecule as a whole. libretexts.org

Table 2: Characteristic IR Absorption Bands for Betti Base Derivatives

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 3500 - 3200 | O-H Stretch (broad) | Phenolic Hydroxyl |

| 3500 - 3300 | N-H Stretch | Amine |

| 3100 - 3000 | C-H Stretch | Aromatic Rings |

| 1600 - 1450 | C=C Stretch | Aromatic Rings |

These absorptions provide clear evidence for the presence of the defining hydroxyl and amino functionalities of the Betti base structure. wpmucdn.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. When subjected to ionization, the molecule forms a molecular ion (M⁺), the mass-to-charge ratio (m/z) of which confirms the molecular weight.

Furthermore, the molecular ion undergoes fragmentation in a predictable manner, providing valuable structural information. libretexts.org The fragmentation pattern is a unique fingerprint of the molecule. For this compound, key fragmentation pathways often involve alpha-cleavage, where the bond adjacent to the nitrogen atom breaks. This is a dominant fragmentation mode for aliphatic amines. miamioh.edu The loss of the phenyl group or cleavage of the bond between the benzylic carbon and the naphthol ring are also common fragmentation events. The most intense peak in the spectrum, known as the base peak, corresponds to the most stable fragment ion formed. quizlet.comwhitman.edu

Table 3: Potential Fragment Ions in Mass Spectrometry of a Betti Base

| Fragmentation Pathway | Description | Expected m/z of Fragment |

|---|---|---|

| Molecular Ion | Intact molecule with one electron removed. | Corresponds to the molecular weight. |

| Alpha-Cleavage | Cleavage of the C-C bond adjacent to the amine. | [M - Phenyl group]⁺ or [M - Naphthyl group]⁺ |

| Loss of Amine Group | Cleavage resulting in the loss of the amino-phenylmethyl group. | [Naphthol]⁺ |

| Loss of Hydroxyl Group | Loss of the OH radical from the naphthol ring. | [M - 17]⁺ |

Analysis of these fragments helps to confirm the connectivity of the different parts of the molecule, corroborating data from NMR and IR spectroscopy.

Chromatographic Techniques for Purification and Analysis

Chromatography is essential for the separation, purification, and analytical assessment of this compound, particularly when dealing with reaction mixtures or resolving stereoisomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of Betti bases. Since the Betti reaction creates a chiral center, the product is typically a racemic mixture of two enantiomers. Chiral HPLC is the method of choice for separating these enantiomers. nih.gov

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus elute separately. The selection of the appropriate chiral column and mobile phase is critical for achieving good resolution. For example, a Chiralcel OD column has been successfully used to resolve the enantiomers of a Betti reaction product. nih.gov

Table 4: Example of Chiral HPLC Method Parameters for Betti Base Separation

| Parameter | Description |

|---|---|

| Stationary Phase | Chiral Column (e.g., Cellulose-based like Chiralcel OD) |

| Mobile Phase | A mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). |

| Detector | UV Detector (monitoring at a wavelength where the aromatic rings absorb, e.g., 254 nm). |

| Flow Rate | Typically 0.5 - 1.5 mL/min. |

| Analysis Goal | Separation of (+) and (-) enantiomers for individual characterization and bioassays. nih.gov |

This technique is invaluable not only for analytical quantification of enantiomeric purity but also for semi-preparative purification to obtain sufficient quantities of each pure enantiomer for further study. nih.gov

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is a technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. However, its direct application to this compound is limited. As a salt, this compound is non-volatile and thermally labile, making it unsuitable for direct injection into a GC system, which requires analytes to be vaporized at high temperatures. phenomenex.com

To be analyzed by GC/MS, this compound must first undergo a chemical derivatization step. jfda-online.com Derivatization converts the polar, non-volatile amine (-NH₂) and hydroxyl (-OH) groups into less polar, more volatile functional groups. sigmaaldrich.com

Common derivatization techniques that could be applied include:

Silylation: Replaces the active hydrogens on the N-H and O-H groups with a trimethylsilyl (B98337) (TMS) group, increasing volatility. phenomenex.com

Acylation: Reacts the N-H and O-H groups with an acylating agent (e.g., trifluoroacetic anhydride) to form volatile esters and amides. jfda-online.com

Once derivatized, the compound can be separated on a GC column and detected by the mass spectrometer. This approach is not commonly reported for Betti bases but remains a viable analytical strategy, particularly for detecting trace amounts in complex matrices where the high sensitivity of MS detection is advantageous. researchgate.net

Crystallographic Analysis

Crystallographic analysis, particularly through X-ray diffractometry, provides the definitive, three-dimensional structure of a molecule in its crystalline solid state. For the Betti base family of compounds, this technique has been instrumental in establishing the absolute configuration of its derivatives.

While specific crystallographic data for this compound is not extensively detailed in readily available literature, a pivotal study successfully established the absolute configuration of the closely related Betti base hydrobromide using X-ray diffractometry. nih.gov This analysis provides a foundational understanding of the spatial arrangement of the atoms and the key intramolecular and intermolecular interactions that govern the crystal packing. nih.gov Such studies on derivatives are critical, as the hydrochloride salt is expected to exhibit similar fundamental structural features.

Research on related (S,S)-aminobenzylnaphthols, synthesized through highly stereoselective Betti reactions, has also been subject to single-crystal X-ray diffraction analysis. These investigations have detailed the primary intra- and intermolecular interactions within the crystal lattice, offering further insight into the structural chemistry of Betti bases. nih.gov The data typically obtained from such analyses include precise bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation and configuration.

Table 1: Representative Crystallographic Data for Betti Base Derivatives Note: This table is illustrative of typical data obtained for Betti base derivatives, as specific data for the hydrochloride salt is not detailed in the cited sources.

| Parameter | Description | Typical Finding for Betti Base Derivatives |

| Crystal System | A classification of crystals based on their atomic lattice. | Orthorhombic, Monoclinic |

| Space Group | Describes the symmetry of the crystal. | P2₁2₁2₁, P2₁/c |

| Unit Cell Dimensions | The dimensions of the basic building block of the crystal lattice (a, b, c, α, β, γ). | Specific Ångström (Å) and degree (°) values are determined for each unique crystal structure. |

| Key Interactions | Dominant non-covalent forces holding the crystal lattice together. | Intramolecular and intermolecular hydrogen bonding involving the hydroxyl (-OH) and amino (-NH) groups. nih.gov |

| Absolute Configuration | The spatial arrangement of atoms in a chiral molecule, established definitively by X-ray analysis. | Determined for derivatives like Betti base hydrobromide. nih.gov |

Electrochemical Studies

The electrochemical behavior of the Betti base has been investigated to understand its redox properties, which are crucial for applications in catalysis and materials science. bohrium.comresearchgate.net Cyclic voltammetry (CV) and elimination voltammetry with linear scan (EVLS) are powerful techniques used for these studies. bohrium.comresearchgate.net